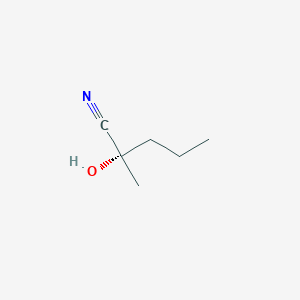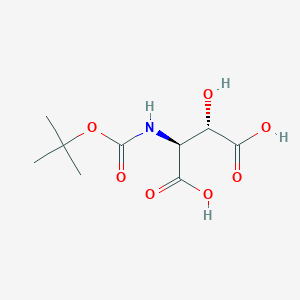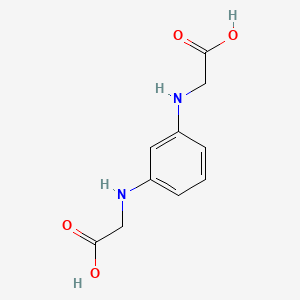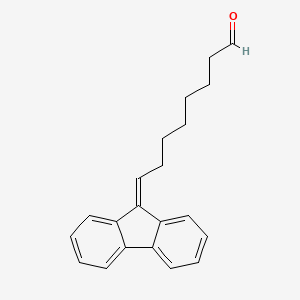
Pentanenitrile, 2-hydroxy-2-methyl-, (2S)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Pentanenitrile, 2-hydroxy-2-methyl-, (2S)- can be achieved through several methods. One common approach involves the reaction of 2-methyl-2-pentanol with a cyanide source under acidic conditions. The reaction proceeds via the formation of an intermediate oxonium ion, which then undergoes nucleophilic attack by the cyanide ion to form the desired nitrile compound.
Industrial Production Methods
In an industrial setting, the production of Pentanenitrile, 2-hydroxy-2-methyl-, (2S)- typically involves large-scale chemical reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of catalysts and specific reaction temperatures and pressures are crucial to ensure efficient production.
化学反応の分析
Types of Reactions
Pentanenitrile, 2-hydroxy-2-methyl-, (2S)- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The nitrile group can be reduced to form an amine.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to substitute the hydroxyl group.
Major Products Formed
Oxidation: Formation of 2-methyl-2-pentanone or 2-methylpentanoic acid.
Reduction: Formation of 2-hydroxy-2-methylpentylamine.
Substitution: Formation of 2-chloro-2-methylpentanenitrile or 2-bromo-2-methylpentanenitrile.
科学的研究の応用
Pentanenitrile, 2-hydroxy-2-methyl-, (2S)- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Investigated for its potential therapeutic properties and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Pentanenitrile, 2-hydroxy-2-methyl-, (2S)- depends on its specific application. In biological systems, it may interact with enzymes and proteins through hydrogen bonding and hydrophobic interactions. The nitrile group can also participate in nucleophilic addition reactions, leading to the formation of various biologically active compounds.
類似化合物との比較
Similar Compounds
2-Hydroxy-2-methylbutanenitrile: Similar structure but with a shorter carbon chain.
2-Hydroxy-2-methylhexanenitrile: Similar structure but with a longer carbon chain.
2-Hydroxy-2-methylpropanenitrile: Similar structure but with an even shorter carbon chain.
Uniqueness
Pentanenitrile, 2-hydroxy-2-methyl-, (2S)- is unique due to its specific carbon chain length and the presence of both a hydroxyl and nitrile group
特性
CAS番号 |
160754-13-2 |
|---|---|
分子式 |
C6H11NO |
分子量 |
113.16 g/mol |
IUPAC名 |
(2S)-2-hydroxy-2-methylpentanenitrile |
InChI |
InChI=1S/C6H11NO/c1-3-4-6(2,8)5-7/h8H,3-4H2,1-2H3/t6-/m0/s1 |
InChIキー |
DOTBWZRLSYDMSC-LURJTMIESA-N |
異性体SMILES |
CCC[C@@](C)(C#N)O |
正規SMILES |
CCCC(C)(C#N)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-Methylpropyl (2R)-2-[(prop-2-en-1-yl)oxy]propanoate](/img/structure/B14260612.png)
![3-Fluoro-7-azabicyclo[4.1.0]hepta-2,4,6-triene](/img/structure/B14260617.png)

![2-{[6-(Thiophen-3-YL)hexyl]oxy}oxane](/img/structure/B14260637.png)

![3-[3,5-Bis(trifluoromethyl)phenyl]-1,1,1-trifluoropropan-2-one](/img/structure/B14260648.png)
![5-[(4-Bromo-phenyl)-hydrazono]-2,2-dimethyl-[1,3]dioxane-4,6-dione](/img/structure/B14260649.png)
![6-{[2-(Trifluoromethyl)phenyl]methoxy}-7H-purin-2-amine](/img/structure/B14260659.png)


![Tert-butyl[(3-iodoprop-2-EN-1-YL)oxy]dimethylsilane](/img/structure/B14260687.png)
![Propanoic acid, 3-[(1,1-dimethylethyl)thio]-2-hydroxy-, (2S)-](/img/structure/B14260688.png)
